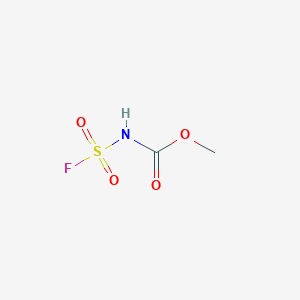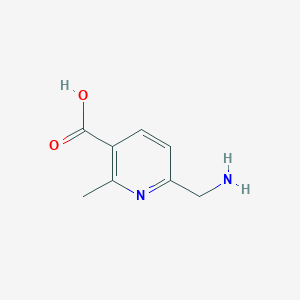
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2-methylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-pyridinecarboxylic acid with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 6-position. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(aminomethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The carboxylic acid group can also participate in coordination with metal ions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
6-(Aminomethyl)pyridine-3-carboxylic acid: Lacks the methyl group at the 2-position, which can influence its chemical properties and biological activity.
2-Methyl-3-pyridinecarboxylic acid:
Uniqueness
6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
6-(aminomethyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZYZTXOQKEXQBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)

![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
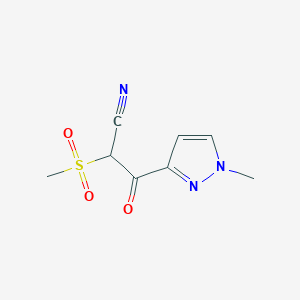
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
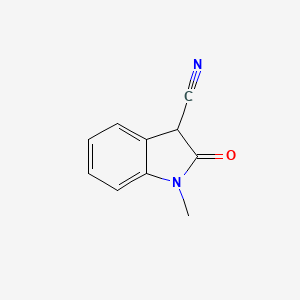
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
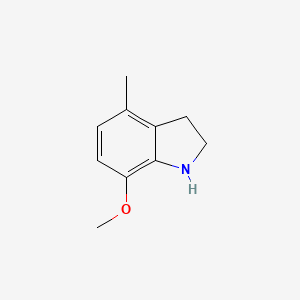
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
